3,3-Diethylpyrrolidine-2,5-dione
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Overview
Description
3,3-Diethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with two ethyl groups at the 3-position and two carbonyl groups at the 2 and 5 positions. This compound is part of the pyrrolidine-2,5-dione family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpyrrolidine-2,5-dione typically involves the reaction of succinic anhydride with diethylamine under controlled conditions. The reaction proceeds through nucleophilic acyl substitution, where the amine attacks the anhydride, leading to the formation of the pyrrolidine-2,5-dione ring .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3,3-Diethylpyrrolidine-2,5-diol.
Substitution: Various substituted pyrrolidine-2,5-diones depending on the substituents used.
Scientific Research Applications
3,3-Diethylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its anticonvulsant and antinociceptive activities, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Diethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets voltage-gated sodium and calcium channels, as well as GABA transporters.
Pathways Involved: It modulates the activity of these channels and transporters, leading to its anticonvulsant and antinociceptive effects.
Comparison with Similar Compounds
- 3,3-Dimethylpyrrolidine-2,5-dione
- 3,3-Diethylpyrrolidine-2-one
- 3,3-Diethylhexahydro-isoindole-1,3-dione
Comparison: 3,3-Diethylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of two carbonyl groups, which contribute to its distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits a broader range of biological activities and higher potency in certain applications .
Properties
IUPAC Name |
3,3-diethylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-8(4-2)5-6(10)9-7(8)11/h3-5H2,1-2H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTVXZXPNNELFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)NC1=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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